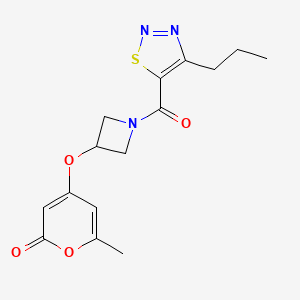
6-methyl-4-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-methyl-4-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₂₄N₄O₃S
- Molecular Weight : 368.47 g/mol
The structure features a pyranone ring, which is known for its diverse biological activities, and a thiadiazole moiety that enhances its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown potent activity against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | Staphylococcus aureus | 0.012 μg/mL |
| Thiadiazole Derivative B | Escherichia coli | 0.008 μg/mL |
These results suggest that the compound may inhibit bacterial topoisomerases without affecting human topoisomerases, which is crucial for selective antimicrobial action .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its efficacy against several cancer cell lines:
| Cancer Cell Line | IC₅₀ Value (μM) |
|---|---|
| HCT-116 (Colon Carcinoma) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
These findings indicate that the compound may induce cytotoxicity in cancer cells through mechanisms such as apoptosis and cell cycle arrest .
The proposed mechanism of action involves the inhibition of specific enzymes involved in DNA replication and repair. The thiadiazole component may interact with the active sites of target enzymes, disrupting their function and leading to cell death in pathogens and cancer cells alike.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various thiadiazole derivatives, including our compound of interest. The study concluded that these compounds exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains of bacteria .
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer effects, researchers synthesized several derivatives of the compound and tested them against a panel of human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity, suggesting that further optimization could yield even more potent anticancer agents .
Propiedades
IUPAC Name |
6-methyl-4-[1-(4-propylthiadiazole-5-carbonyl)azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-4-12-14(23-17-16-12)15(20)18-7-11(8-18)22-10-5-9(2)21-13(19)6-10/h5-6,11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUASATWIMFGCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














